molecular formula C13H9ClN2O3S B14842852 6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride

6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride

Cat. No.: B14842852
M. Wt: 308.74 g/mol
InChI Key: LXACWPXOVVFOAX-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 6th position, a cyano group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfonamides: Formed by substitution with amines.

    Sulfonates: Formed by substitution with alcohols.

    Sulfonothioates: Formed by substitution with thiols.

    Coupled Products: Formed by coupling reactions involving the cyano group.

Scientific Research Applications

6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, making it useful as a biochemical probe. The cyano group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-2-nitropyridine: Similar structure but with a nitro group instead of a cyano group.

    4-Cyanopyridine-2-sulfonyl chloride: Lacks the benzyloxy group.

    6-Benzyloxy-4-methylpyridine-2-sulfonyl chloride: Contains a methyl group instead of a cyano group.

Uniqueness

6-(Benzyloxy)-4-cyanopyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl chloride group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

4-cyano-6-phenylmethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C13H9ClN2O3S/c14-20(17,18)13-7-11(8-15)6-12(16-13)19-9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

LXACWPXOVVFOAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)S(=O)(=O)Cl

Origin of Product

United States

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